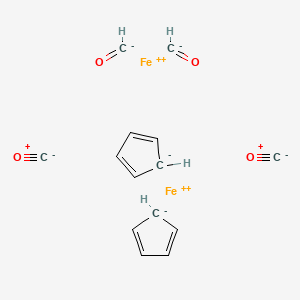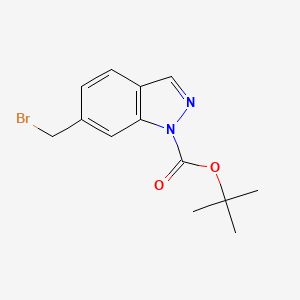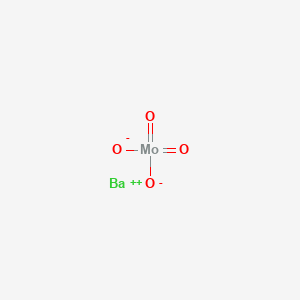![molecular formula C50H65O6P B12512626 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12512626.png)
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule characterized by its unique pentacyclic structure and multiple tert-butyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves multiple steps, including the formation of the pentacyclic core and the introduction of the tert-butyl and methoxy groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pentacyclic structures with tert-butyl and methoxy substituents, such as:
- 3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(4-methoxyphenyl)-2-propenenitrile
- 2,6-di-tert-butyl-4-methylphenol
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
The uniqueness of 10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide lies in its specific pentacyclic structure and the combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C50H65O6P |
|---|---|
Peso molecular |
793.0 g/mol |
Nombre IUPAC |
10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
InChI |
InChI=1S/C50H65O6P/c1-47(2,3)37-24-23-34(42(46(37)54-14)50(10,11)12)36-26-30-20-16-18-22-33(30)41-40-32-21-17-15-19-29(32)25-35(43(40)55-57(51,52)56-44(36)41)31-27-38(48(4,5)6)45(53-13)39(28-31)49(7,8)9/h23-28H,15-22H2,1-14H3,(H,51,52) |
Clave InChI |
AUWIQHKTWPAJEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)

![tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane](/img/structure/B12512587.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)-4-pyrimidinamine](/img/structure/B12512593.png)


![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)

![1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B12512654.png)
![(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12512657.png)
